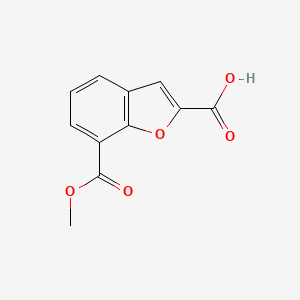

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of methoxycarbonyl and carboxylic acid functional groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent esterification and carboxylation reactions introduce the methoxycarbonyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Grignard reactions, and Friedel-Crafts acylation can be employed. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

- 7-Hydroxybenzofuran

- 7-Aminobenzofuran

- 7-Methylbenzofuran

- 7-Ethylbenzofuran

Conclusion

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Biological Activity

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzofuran core with a methoxycarbonyl group at the 7-position and a carboxylic acid functionality. The synthesis typically involves the modification of existing benzofuran derivatives through various chemical reactions, including esterification and carboxylation techniques .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzofuran derivatives, including this compound.

Case Studies:

- Antimicrobial Testing : A study evaluated the antimicrobial activity of related benzofuran derivatives against Gram-positive cocci, Gram-negative rods, and yeasts. Compounds were tested at concentrations up to 512 mg/L, with some exhibiting significant inhibition of microbial growth .

- Synergistic Effects : Research indicated that certain benzofuran derivatives displayed synergistic antifungal activity when combined with established antifungal agents, suggesting potential applications in treating fungal infections .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of benzofuran-based carboxylic acids.

Research Findings:

- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, some derivatives demonstrated significant antiproliferative effects with IC50 values in the low micromolar range (e.g., 2.52 μM for derivative 9e) .

- Mechanism of Action : The anticancer activity has been attributed to the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells. For instance, treatment with specific benzofuran derivatives led to an increase in sub-G1 phase cells, indicating apoptosis .

Biological Mechanisms

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that benzofuran derivatives can inhibit enzymes such as carbonic anhydrases, which play a crucial role in tumorigenicity and pH regulation within tumor microenvironments .

- Cell Cycle Disruption : Evidence shows that these compounds can disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis rates .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Target Organism/Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 50 - 200 | Cell wall synthesis inhibition |

| Antifungal | C. albicans | 100 | Disruption of fungal cell integrity |

| Anticancer | MDA-MB-231 (breast cancer) | 2.52 | Cell cycle arrest and apoptosis |

Properties

Molecular Formula |

C11H8O5 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

7-methoxycarbonyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H8O5/c1-15-11(14)7-4-2-3-6-5-8(10(12)13)16-9(6)7/h2-5H,1H3,(H,12,13) |

InChI Key |

RUGZMRQKYFLMSN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OC(=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.